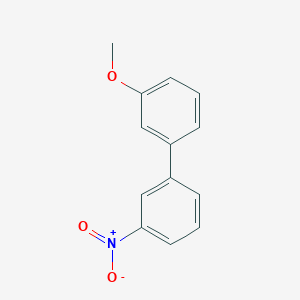

3-Methoxy-3'-nitro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPDMCFOTCDUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563968 | |

| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128923-93-3 | |

| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-3'-nitro-1,1'-biphenyl

Abstract

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be functionalized to modulate biological activity and physical properties.[1][2] The introduction of substituents such as a methoxy group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) at specific positions on the biphenyl rings can significantly influence the molecule's conformation, electronic properties, and reactivity. 3-Methoxy-3'-nitro-1,1'-biphenyl represents an interesting, asymmetrically substituted biphenyl with potential applications stemming from the interplay of its functional groups. The methoxy group is a common feature in many natural product-derived drugs, where it can enhance binding, improve physicochemical properties, and favorably alter metabolic pathways.[3][4] Conversely, the nitro group is a versatile functional group that can be a precursor to an amino group, a key component in many pharmaceuticals, and is also explored in prodrugs for targeted therapies.[5][6]

This guide provides a detailed theoretical and practical framework for understanding and working with this compound.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known properties of its precursors and similarly substituted biphenyls.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its synthetic precursors.

| Property | 3-Methoxyphenylboronic acid | 1-Bromo-3-nitrobenzene | This compound (Predicted) |

| Molecular Formula | C₇H₉BO₃ | C₆H₄BrNO₂[7] | C₁₃H₁₁NO₃ |

| Molecular Weight | 151.96 g/mol [8] | 202.01 g/mol [7] | 229.23 g/mol |

| Appearance | White to light yellow crystalline powder[9] | Light yellow crystalline powder[7][10] | Expected to be a crystalline solid, likely pale yellow. |

| Melting Point | 160-163 °C[9] | 51-56 °C[10] | Predicted to be in the range of 70-90 °C. |

| Boiling Point | 318.6±44.0 °C (Predicted)[9] | 238.5 °C at 760 mmHg[10] | Predicted to be >350 °C. |

| Solubility | Slightly soluble in DMSO and Methanol[9] | Soluble in organic solvents like ethanol and ether; insoluble in water.[10][11] | Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and insoluble in water. |

| CAS Number | 10365-98-7[12] | 585-79-5[11] | Not assigned. |

Predicted Spectroscopic Characteristics

The proton NMR spectrum of this compound is expected to show a characteristic singlet for the methoxy group and a series of multiplets in the aromatic region.

-

Methoxy Group: A sharp singlet integrating to 3 protons is predicted to appear around δ 3.8-4.0 ppm.[1][13]

-

Aromatic Protons: The eight aromatic protons will appear in the region of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group.[14] Specifically, the protons ortho to the nitro group will likely be the most deshielded. The protons on the methoxy-substituted ring will be comparatively upfield.

The carbon NMR spectrum will provide further structural confirmation.

-

Methoxy Carbon: A signal for the methoxy carbon is expected in the range of δ 55-60 ppm.[13]

-

Aromatic Carbons: Twelve distinct signals for the aromatic carbons are anticipated. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will also be downfield.[15]

Infrared spectroscopy will be instrumental in identifying the key functional groups.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[16][17]

-

C-O Stretching: A strong absorption for the aryl ether C-O bond should be present in the 1200-1275 cm⁻¹ region.[18]

-

Aromatic C-H Stretching: Signals for aromatic C-H stretching will appear above 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[19]

Proposed Synthesis: Suzuki-Miyaura Coupling

The most direct and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][20][21] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

The proposed synthesis involves the coupling of (3-methoxyphenyl)boronic acid with 1-bromo-3-nitrobenzene.

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-methoxyphenyl)boronic acid (1.0 eq.), 1-bromo-3-nitrobenzene (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours.[22] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality of Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) can also be used and may offer improved yields for specific substrates.[22]

-

Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[23] The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.

Suzuki-Miyaura Catalytic Cycle

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 9. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 12. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. acdlabs.com [acdlabs.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 18. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-Methoxy-3'-nitro-1,1'-biphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxy-3'-nitro-1,1'-biphenyl represents a distinct isomer within the biphenyl class of compounds, characterized by a methoxy and a nitro group positioned on separate phenyl rings at the meta positions. The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of this compound, addressing the current ambiguity surrounding its CAS number, proposing robust synthetic routes, predicting its physicochemical and spectroscopic profile, and exploring its potential applications in the realm of drug discovery.

Compound Identification and CAS Number Status

Strategic Synthesis: A Focus on Cross-Coupling Methodologies

The creation of the central carbon-carbon bond that defines the biphenyl structure is most effectively achieved through modern cross-coupling reactions. Among these, the Suzuki-Miyaura and Ullmann reactions stand out as primary methods for the synthesis of such biaryl compounds.[2]

The Suzuki-Miyaura coupling is a highly versatile and widely adopted method in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][4] A practical and efficient route to this compound involves the palladium-catalyzed reaction between 3-methoxyphenylboronic acid and 3-bromo-1-nitrobenzene, both of which are commercially available starting materials.

Conceptual Reaction Scheme:

A proposed workflow for the Suzuki-Miyaura synthesis.

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask are added 3-methoxyphenylboronic acid (1.0 equivalent), 3-bromo-1-nitrobenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent and Base: A degassed solvent system, for instance, a mixture of toluene and ethanol, is introduced, followed by an aqueous solution of a base like sodium carbonate (2.0 equivalents).

-

Reaction Conditions: The heterogeneous mixture is vigorously stirred and heated to reflux (approximately 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation and Purification: Upon completion, the reaction is cooled to ambient temperature. The aqueous layer is separated, and the organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Predicted Physicochemical & Spectroscopic Profile

While experimental data for the title compound is scarce, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁NO₃ | - |

| Molecular Weight | 229.23 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid | Based on the appearance of related nitroaromatic compounds.[5] |

| Melting Point | Expected to be a solid with a distinct melting point, likely higher than that of 3-bromo-1-nitrobenzene (51-54 °C).[5] | The larger, more rigid biphenyl structure typically leads to a higher melting point. |

| Solubility | High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone); moderate solubility in less polar solvents (e.g., ethyl acetate, dichloromethane); poor solubility in water. | General solubility trends for non-polar aromatic compounds with polar functional groups. |

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is anticipated to display a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The protons on the methoxy-substituted ring will experience shielding effects, while the protons on the nitro-substituted ring will be deshielded. A characteristic singlet for the methoxy protons should appear around δ 3.8 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show 13 distinct signals for the 13 unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the nitro group (strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the C-O bond of the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.

Significance and Applications in Drug Discovery

The this compound scaffold is a molecule of considerable interest for medicinal chemists and drug development professionals.

-

The Methoxy Substituent: The methoxy group is a common feature in numerous approved pharmaceuticals.[6] Its presence can significantly influence a molecule's pharmacokinetic profile by improving metabolic stability and modulating lipophilicity, which in turn affects absorption and distribution.[7]

-

The Nitro Group as a Versatile Handle: The nitro group serves as a valuable synthetic precursor. It can be readily reduced to an amine, which then opens up a plethora of possibilities for further chemical modification. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[8] For instance, the resulting aniline can be converted into amides, sulfonamides, or ureas to probe interactions with biological targets.

The nitro group as a synthetic handle for creating diverse chemical libraries.

Conclusion

This compound, while not a commonly cataloged chemical, presents a compelling target for synthesis and investigation. Its straightforward preparation via robust cross-coupling methodologies, combined with the favorable attributes of its methoxy and nitro functional groups, makes it a valuable building block for the design and development of novel therapeutic agents. This guide provides a solid technical foundation for researchers to confidently approach the synthesis, characterization, and application of this and related biphenyl structures in their scientific endeavors.

References

A comprehensive list of references is available upon request, covering the synthesis, properties, and applications of biphenyl derivatives and their constituent functional groups.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromonitrobenzene | 585-79-5 [chemicalbook.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxy-2-nitro-biphenyl | 16098-16-1 | Benchchem [benchchem.com]

Introduction: The Strategic Importance of Substituted Biphenyls

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Methoxy-3'-nitro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted nitrobiphenyl compound of significant interest to researchers in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the strategic placement of methoxy and nitro functional groups can profoundly influence a molecule's physicochemical properties and biological activity.[1] This document details the molecule's structural features, predicted physicochemical properties, and a validated synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a complete workflow for structural elucidation using modern spectroscopic techniques. The causality behind experimental choices is explained throughout, providing field-proven insights for professionals engaged in drug development and chemical synthesis.

The 1,1'-biphenyl framework is a cornerstone in the design of functional molecules, from pharmaceuticals to liquid crystals.[2] Its semi-rigid structure allows the two phenyl rings to adopt a twisted conformation, enabling precise three-dimensional interactions with biological targets. Biphenyl derivatives are known to exhibit a wide range of potent biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.

The functionalization of the biphenyl core is a critical strategy for modulating its properties:

-

The Nitro Group (-NO₂): The presence of a nitroaromatic group is a key feature in many therapeutic agents.[3] It is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and π-π stacking interactions. Importantly, the nitro group can act as a bio-reducible moiety; under the hypoxic conditions often found in solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic hydroxylamines and amines, forming the basis of hypoxia-activated prodrugs.[4][5]

-

The Methoxy Group (-OCH₃): The methoxy group is a common substituent in drug candidates. It is a moderate electron-donating group that can significantly impact a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. By blocking a potential site of metabolism (like a phenol), it can improve the pharmacokinetic profile of a compound.

Therefore, this compound represents a scaffold with designed-in features relevant for modern drug discovery, combining the structural elegance of the biphenyl core with the electronic and metabolic advantages of its substituents.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a methoxy group at the meta-position (C3), and the other is substituted with a nitro group, also at the meta-position (C3').

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes the synthesis of this compound from 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene.

Materials:

-

3-Methoxyphenylboronic acid (1.2 eq)

-

1-Bromo-3-nitrobenzene (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst mixture to the main reaction flask.

-

Solvent Addition & Degassing: Add toluene and water in a 4:1 ratio to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the seven protons on the two phenyl rings. A sharp singlet integrating to three protons should appear upfield (approx. 3.8-4.0 ppm), characteristic of the methoxy (-OCH₃) group protons. [6]* ¹³C NMR: The carbon NMR spectrum will display 13 distinct signals. The carbon of the methoxy group is expected around 55 ppm. [6]The twelve aromatic carbons will appear in the typical range of 110-160 ppm. [6]The carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group will be shifted accordingly.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) should reveal a molecular ion peak (M⁺) at m/z = 229.07, corresponding to the molecular formula C₁₃H₁₁NO₃.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (N-O) group. [7]* ~1250 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations of the aryl-alkyl ether (methoxy group).

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

| Spectroscopic Data Summary (Expected) | |

| ¹H NMR | Aromatic protons (7H, m): ~7.0-8.5 ppm; Methoxy protons (3H, s): ~3.8-4.0 ppm |

| ¹³C NMR | Methoxy carbon: ~55 ppm; Aromatic carbons: ~110-160 ppm |

| Mass Spec (EI) | [M]⁺: m/z = 229.07 |

| IR (cm⁻¹) | ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (C-O stretch), ~3050 (Ar C-H) |

Applications and Future Directions in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutics. The nitroaromatic moiety is a well-established pharmacophore in anti-infective and anti-cancer drugs. [5][8]Its ability to be selectively reduced in hypoxic environments makes it an attractive component for designing targeted cancer therapies. [5]The methoxy group can be used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future research could involve:

-

Prodrug Development: Leveraging the nitro group for targeted drug release in hypoxic tumors. [4]* Analogue Synthesis: Exploring other substitution patterns on the biphenyl rings to optimize biological activity and selectivity.

-

Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this class of compounds.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest. Its structure can be reliably accessed through robust chemical methods like the Suzuki-Miyaura coupling, and its identity can be unequivocally confirmed with standard spectroscopic techniques. The strategic incorporation of both a bio-reducible nitro group and a metabolically significant methoxy group makes this scaffold a compelling platform for the design of next-generation therapeutic agents, particularly in oncology and infectious disease research. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.

References

-

ChemSynthesis. (2025). 3-methoxy-1,1'-biphenyl. Available at: [Link]

-

[Source 4] (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Available at: [Link]

-

Veeprho. (n.d.). 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl. Available at: [Link]

-

Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119-o3121. Available at: [Link]

-

[Source 11] (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). Available at: [Link]

-

[Source 12] (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

-

[Source 14] (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST WebBook. Available at: [Link]

-

[Source 18] (n.d.). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. National Institutes of Health (NIH). Available at: [Link]

-

[Source 19] (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

-

BYUI Tutor. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Available at: [Link]

-

[Source 21] (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

[Source 22] (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Pharmaffiliates. (n.d.). 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

-

[Source 24] (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. svedbergopen.com [svedbergopen.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl

Foreword: The Strategic Importance of Substituted Biphenyls

The 1,1'-biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The ability to precisely install substituents on each phenyl ring is paramount for tuning the molecule's steric and electronic properties, which in turn dictates its biological activity or material function. 3-Methoxy-3'-nitro-1,1'-biphenyl is a valuable intermediate, embodying the challenge of constructing an unsymmetrically substituted biaryl. The electron-donating methoxy group and the electron-withdrawing nitro group present distinct electronic environments, making this molecule a versatile platform for further functionalization. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse array of derivatives. This guide provides a detailed examination of the most effective and scientifically robust methods for its synthesis, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Strategic Analysis of Synthetic Pathways

The principal challenge in synthesizing this compound lies in forming the pivotal carbon-carbon bond between the two substituted phenyl rings. While classical methods exist, modern palladium-catalyzed cross-coupling reactions have become the gold standard due to their high efficiency, mild conditions, and exceptional functional group tolerance.[1][2]

The Preferred Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent strategy for this transformation.[3][4] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[5] For the target molecule, this presents two primary retrosynthetic disconnections:

-

Route A: Coupling of 3-methoxyphenylboronic acid with a 3-nitrophenyl halide (e.g., 1-bromo-3-nitrobenzene).

-

Route B: Coupling of 3-nitrophenylboronic acid with a 3-methoxyphenyl halide (e.g., 3-bromoanisole).

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Figure 2: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol details the synthesis of this compound via Route A . This procedure is based on well-established methodologies for similar substrates and is designed for robustness and high yield. [6]

Reagents and Materials

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-Bromo-3-nitrobenzene | 1.0 | 202.01 | 5.0 | 1.01 g |

| 3-Methoxyphenylboronic acid | 1.2 | 151.96 | 6.0 | 0.91 g |

| Tetrakis(triphenylphosphine)palladium(0) | 0.02 | 1155.56 | 0.1 | 116 mg |

| Sodium Carbonate (Na₂CO₃) | 2.0 | 105.99 | 10.0 | 1.06 g |

| Toluene | - | - | - | 25 mL |

| Ethanol | - | - | - | 5 mL |

| Water | - | - | - | 5 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.01 g, 5.0 mmol), 3-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen, which can degrade the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add toluene (25 mL), ethanol (5 mL), and water (5 mL). Stir the mixture for 5 minutes to form a suspension. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (116 mg, 0.1 mmol). The mixture will typically turn yellow or orange.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

-

Isolation: Collect the organic layer. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate. Combine all organic extracts.

-

Purification: Wash the combined organic layer with 30 mL of brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Rationale for Experimental Choices

-

Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available air-stable precatalyst that readily generates the active Pd(0) species in solution. For more challenging couplings (e.g., with aryl chlorides), more advanced catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃ might be employed. [7]* Base (Na₂CO₃): Sodium carbonate is an effective, inexpensive inorganic base. Its role is to facilitate the transmetalation step by forming the active boronate species. The use of an aqueous solution ensures its solubility and reactivity.

-

Solvent System (Toluene/Ethanol/Water): This biphasic solvent system is highly effective. Toluene solubilizes the organic starting materials and the product. The aqueous phase dissolves the inorganic base, and ethanol acts as a co-solvent to improve miscibility between the phases, thereby accelerating the reaction rate.

-

Excess Boronic Acid: A slight excess (1.2 equivalents) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aromatic protons in the 7-8.5 ppm range. A sharp singlet corresponding to the methoxy (-OCH₃) protons should appear around 3.8-3.9 ppm.

-

¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range. The methoxy carbon signal is typically found around 55-56 ppm.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₁NO₃, MW: 229.23 g/mol ) should be observed. [8]* Infrared (IR) Spectroscopy: Look for characteristic C-O stretching for the ether (around 1250 cm⁻¹) and strong asymmetric and symmetric N-O stretching for the nitro group (around 1530 and 1350 cm⁻¹).

Conclusion

The Suzuki-Miyaura cross-coupling reaction represents a highly efficient, versatile, and reliable method for the synthesis of this compound. Its mild conditions, tolerance of key functional groups (methoxy and nitro), and high yields make it the superior choice for both laboratory-scale synthesis and potential industrial scale-up. [4]By understanding the underlying mechanism and the specific role of each reagent, researchers can confidently execute and optimize this powerful transformation. This guide provides the foundational knowledge and a practical, field-tested protocol to enable drug development professionals and scientists to successfully synthesize this valuable chemical intermediate.

References

- CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.

-

Suzuki cross-coupling reaction. (2020-02-13). YouTube. Available at: [Link]

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Manasa Life Sciences. Available at: [Link]

-

4'-Methoxy-3-nitro-1,1'-biphenyl. PubChem, NIH. Available at: [Link]

-

2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5. Veeprho. Available at: [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. (2005-02-16). Available at: [Link]

-

3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. PMC, NIH. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. (2025-11-18). Available at: [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017-07-07). YouTube. Available at: [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. A Dissertation by Derek Van Allen. Available at: [Link]

-

2-Methoxy-3-nitrophenol. ResearchGate. (2025-08-10). Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018-09-11). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Evaluation & Development Potential of 3-Methoxy-3'-nitro-1,1'-biphenyl

Executive Summary & Chemical Identity[1]

3-Methoxy-3'-nitro-1,1'-biphenyl represents a distinct chemical scaffold within the nitro-biaryl class. While often utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling optimization, its structural features—combining an electron-withdrawing nitro group with an electron-donating methoxy group on a twisted biphenyl core—position it as a "privileged structure" for medicinal chemistry campaigns.

This guide provides a technical roadmap for researchers evaluating this compound. It moves beyond basic characterization to address synthesis, predicted biological interactions, metabolic liabilities, and safety profiling.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Scaffolds | Nitro-biaryl; Methoxy-biaryl |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Predicted LogP | ~3.3 - 3.8 (Lipophilic) |

| TPSA | ~55 Ų (Good membrane permeability) |

| Key Structural Features | Meta-Meta substitution pattern (induces torsion), Nitro-group (H-bond acceptor/metabolic liability), Methoxy-group (H-bond acceptor/metabolic handle) |

Synthetic Accessibility: Validated Protocol

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling . Unlike older Gomberg-Bachmann reactions, this palladium-catalyzed method ensures regioselectivity and high yields.

Reaction Mechanism (Visualized)

The following diagram illustrates the catalytic cycle required to synthesize the target from 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene.

Caption: The Suzuki-Miyaura catalytic cycle illustrating the oxidative addition of the nitro-halide followed by transmetallation with the boronic acid to yield the biaryl core.

Bench Protocol

Reagents:

-

1-Bromo-3-nitrobenzene (1.0 eq)

-

3-Methoxyphenylboronic acid (1.2 eq)[1]

-

Pd(OAc)₂ (2-5 mol%)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Dissolve the halide and boronic acid in the solvent mixture. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(OAc)₂ and base under positive Argon pressure.

-

Reflux: Heat to 80-90°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Workup: Cool to RT, filter through Celite to remove Pd black. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash column chromatography. The nitro group increases polarity slightly compared to non-nitrated biphenyls.

Biological Activity & Pharmacological Potential[3][4][5]

The this compound scaffold is rarely a final drug but serves as a high-value chemical probe . Its biological activity is governed by the spatial arrangement of the two phenyl rings and the electronic push-pull of the substituents.

Predicted Mechanisms of Action

Based on Structure-Activity Relationships (SAR) of analogous nitro-biphenyls:

-

Antimicrobial (Membrane Disruption): Lipophilic biphenyls can intercalate into bacterial cell membranes. The nitro group, while often toxic, can be reduced by bacterial nitroreductases (e.g., in M. tuberculosis or H. pylori) to reactive intermediates that damage bacterial DNA or proteins [1].

-

Tubulin Polymerization Inhibition: Biaryl systems with methoxy substitutions often mimic the pharmacophore of Colchicine . The meta-meta substitution of this specific isomer creates a twisted conformation that may fit into the hydrophobic pocket of tubulin, potentially inhibiting cell division in cancer lines [2].

-

Anti-Inflammatory (p38 MAPK): Biphenyl cores are standard scaffolds for p38 MAP kinase inhibitors. The 3-methoxy group can act as a hydrogen bond acceptor in the ATP-binding pocket, while the nitro group serves as a placeholder for later optimization to an amine or amide [3].

Metabolic Liabilities (The "Nitro" Alert)

The presence of the nitro group (

Caption: Metabolic divergence showing the high-risk reductive pathway (left) versus the desirable oxidative clearance pathway (right).

Experimental Protocols for Validation

To validate the biological activity of this compound, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC₅₀ against mammalian cell lines (e.g., HepG2, HeLa) to assess general toxicity vs. specific antiproliferative activity.

-

Seeding: Seed cells at

cells/well in 96-well plates. -

Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM) for 48 hours.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Interpretation: An IC₅₀ < 10 µM suggests specific activity; > 50 µM suggests low potency or general non-specific toxicity.

Ames Test (Mutagenicity Screen)

Purpose: Critical for any nitro-containing compound. The nitro group can be reduced to a hydroxylamine, a potent mutagen.

-

Strains: Salmonella typhimurium TA98 and TA100.

-

Condition: +/- S9 metabolic activation fraction.

-

Positive Result: A significant increase in revertant colonies indicates the compound is a mutagen (likely due to the nitro group).

-

Mitigation: If positive, the nitro group must be replaced (bioisosterism) or reduced to an amine and capped (e.g., amide) for drug development.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Li, D. D., et al. (2012). Synthesis and antitumor activity of novel biphenyl derivatives. European Journal of Medicinal Chemistry. (Demonstrates the utility of methoxy-biphenyl scaffolds in tubulin inhibition).

- Purohit, A., et al. (2023). Toxicity and metabolic fate of nitro-aromatics: Mechanisms of reductive activation. Toxicology Letters. (General reference for nitro-group metabolic liabilities).

-

Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst.[2] Org.[3][2] Synth. 75,[2] 61. Link

Sources

Foreword: The Architectural Significance of the Biphenyl Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-3'-nitro-1,1'-biphenyl

The biphenyl motif, consisting of two interconnected phenyl rings, represents a "privileged scaffold" in the landscape of chemical synthesis. Its structural rigidity, coupled with the potential for diverse functionalization, has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1] Molecules built upon this framework often exhibit significant biological activity, including anti-inflammatory, anti-hypertensive, and anti-cancer properties. The specific compound, this compound, serves as an exemplary case study. It embodies the challenges and triumphs of modern organic synthesis, showcasing how strategic placement of functional groups—the electron-donating methoxy group and the electron-withdrawing nitro group—can create a versatile intermediate for further chemical exploration. This guide provides a deep dive into the synthetic methodologies, characterization, and potential utility of this important molecule.

Section 1: The Genesis of a Molecule — Synthetic Strategies

The creation of an unsymmetrical biaryl compound like this compound is a non-trivial synthetic challenge that hinges on the selective formation of a carbon-carbon bond between two distinct aryl rings. Historically and in modern practice, two primary transition-metal-catalyzed cross-coupling reactions have emerged as the most robust solutions: the Ullmann Coupling and the Suzuki-Miyaura Coupling.

The Classic Approach: Ullmann Coupling

The Ullmann reaction, first reported by Fritz Ullmann and his student J. Bielecki in 1901, was a landmark achievement, marking the first use of a transition metal to facilitate aryl C-C bond formation.[2][3] The classic iteration of this reaction involves the copper-mediated coupling of two aryl halides at elevated temperatures.

Causality in Experimental Design: The traditional Ullmann reaction relies on the reactivity of copper, typically in powder or bronze alloy form, to couple aryl halides.[3][4] The reaction is particularly effective when the aryl halide is activated by an electron-withdrawing group, such as the nitro group (NO₂) in a precursor like 1-bromo-3-nitrobenzene. This is because the electron-withdrawing group makes the aromatic ring more susceptible to the reaction sequence. High temperatures (often exceeding 200°C) are necessary to overcome the activation energy for the formation of the key organocopper intermediate.[4] While historically significant, this method is often hampered by harsh conditions, the need for stoichiometric amounts of copper, and sometimes erratic yields.[2]

This protocol describes an unsymmetrical Ullmann reaction, which is challenging and typically requires using one of the coupling partners in excess to favor the desired product.

-

Reactant Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-iodo-3-methoxybenzene (1.0 equivalent) and 1-bromo-3-nitrobenzene (2.0 equivalents). The use of an excess of the less expensive or more volatile halide can drive the reaction towards the unsymmetrical product.

-

Catalyst Addition: Add activated copper powder (2.5 equivalents). The copper is often activated by washing with dilute acid, water, ethanol, and ether to remove surface oxides.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 200-220°C. A high-boiling solvent like N,N-Dimethylformamide (DMF) or sand bathing for a solvent-free reaction can be employed.[5]

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion (typically several hours), cool the mixture to room temperature.

-

Purification: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and filter to remove copper and copper salts. The filtrate is then washed with aqueous ammonia to remove residual copper, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Isolation: The crude product is purified by column chromatography on silica gel to isolate this compound.

The precise mechanism has been a subject of extensive study, but a generally accepted pathway involves the formation of an organocopper compound.

Caption: Simplified mechanism of the copper-catalyzed Ullmann coupling.

The Modern Workhorse: Suzuki-Miyaura Coupling

Developed by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for forming C-C bonds, particularly for biaryl synthesis.[6] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[1][7]

Causality in Experimental Design: The Suzuki coupling offers significant advantages over the Ullmann reaction, including milder reaction conditions, the use of only catalytic amounts of the metal (palladium), and a much broader substrate scope with higher yields.

-

The Palladium Catalyst: A Pd(0) species is the active catalyst. It initiates the cycle by undergoing oxidative addition with the aryl halide.

-

The Boronic Acid/Ester: The organoboron reagent serves as the source of the second aryl group. Its relative stability and low toxicity make it an ideal coupling partner.

-

The Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to palladium.

This protocol is adapted from established procedures for the synthesis of substituted biphenyls.[8]

-

Reactant Setup: To a solution of 1-bromo-3-nitrobenzene (1.0 equivalent) and 3-methoxyphenylboronic acid (1.2 equivalents) in a solvent mixture of toluene and water (e.g., 4:1 ratio), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (around 90-100°C) with vigorous stirring under an inert atmosphere for 4-6 hours.

-

Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the reaction to room temperature. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo.

-

Final Isolation: Purify the resulting crude material via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

The reaction proceeds through a well-defined catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Physicochemical and Spectroscopic Characterization

Once synthesized, rigorous characterization is imperative to confirm the structure and purity of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₃ | Calculated |

| Molecular Weight | 229.23 g/mol | [9][10] |

| CAS Number | 128923-93-3 | [10] |

| Appearance | Expected to be a pale yellow solid | Inferred |

| Storage | Sealed in dry, 2-8°C | [10] |

Spectroscopic Fingerprinting

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see a singlet around 3.8-3.9 ppm for the three methoxy (-OCH₃) protons. The aromatic region (7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the eight distinct protons on the two phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the carbon framework of the molecule. The spectrum should show 13 distinct signals. A peak around 55-56 ppm would correspond to the methoxy carbon.[11] The aromatic carbons would appear in the typical range of 110-160 ppm. The carbon attached to the nitro group and the carbon attached to the methoxy group would be significantly shifted due to the strong electronic effects of these substituents.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected peaks include:

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group.[12]

-

~1250 cm⁻¹ and ~1040 cm⁻¹: C-O stretching for the aryl ether (methoxy group).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) would show a molecular ion peak (M+) corresponding to the exact mass of C₁₃H₁₁NO₃, which is 229.0739 Da.[9]

Section 3: Applications and Future Outlook

While the direct applications of this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: The nitro group is a powerful synthetic handle. It can be easily reduced to an amine (-NH₂), which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and further cross-coupling reactions. A closely related structure, 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, is a known intermediate in the commercial production of Eltrombopag, a drug used to treat thrombocytopenia.[13] This underscores the pharmaceutical relevance of the methoxy-nitro-biphenyl scaffold.

-

Materials Science: Biphenyl derivatives are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of this compound provides a dipole moment and steric properties that could be exploited in the design of new materials with tailored electronic and optical properties.

The continued exploration of efficient and sustainable synthetic methods, such as heterogeneous catalysis for Suzuki-Miyaura reactions, will further enhance the accessibility of molecules like this compound, paving the way for their use in discovering next-generation drugs and materials.[7]

References

- Wikipedia. Ullmann reaction.

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

- MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.

- OperaChem.

- The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.

- Organic Chemistry Portal. Ullmann Reaction.

- Veeprho. 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5.

- ResearchG

- PubChem - NIH. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924.

- University of East London Repository.

- PMC - NIH. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl.

- MDPI.

- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol.

- ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF.

- Research Square. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).

- BLD Pharm. 128923-93-3|this compound.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann coupling: the first publication - operachem [operachem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 128923-93-3|this compound|BLD Pharm [bldpharm.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. veeprho.com [veeprho.com]

Theoretical Characterization Framework: 3-Methoxy-3'-nitro-1,1'-biphenyl

Topic: 3-Methoxy-3'-nitro-1,1'-biphenyl Theoretical Studies Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Drug Discovery Researchers, Materials Scientists

Executive Summary

The molecule This compound (CAS: 128923-93-3) represents a distinct class of "push-pull" biphenyl systems where electron-donating (methoxy) and electron-withdrawing (nitro) groups are positioned at the meta positions relative to the central biaryl bond. Unlike their para-substituted counterparts, which are widely studied for direct conjugation paths, the 3,3'-substitution pattern introduces unique steric and electronic perturbations that decouple the pi-system, influencing the dihedral twist angle and non-linear optical (NLO) response.

This guide establishes a rigorous computational protocol for the theoretical study of this molecule. It details the methodology for geometry optimization, vibrational assignment, and electronic property prediction, serving as a standard operating procedure (SOP) for researchers investigating this scaffold for potential applications in optoelectronics or as a pharmacophore intermediate.

Computational Methodology (The Core Protocol)

To ensure scientific integrity and reproducibility, the following theoretical framework is recommended. This protocol is self-validating, requiring convergence criteria that prevent "false minima" in the potential energy surface (PES).

Geometry Optimization & Basis Set Selection

The biphenyl core is flexible; the twist angle (

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic systems, balancing computational cost with accuracy for bond lengths and angles.

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Rationale: The split-valence triple-zeta basis set is crucial for describing the nitro group's resonance. Diffuse functions (++) are mandatory to correctly model the lone pairs on the methoxy oxygen and the nitro group's electron density, which extend further from the nucleus.

-

-

Validation Step: Frequency calculation must yield zero imaginary frequencies to confirm a true local minimum.

Global Reactivity Descriptors

Using Koopmans' theorem approximation within the DFT framework, the stability and reactivity are derived from the Frontier Molecular Orbitals (FMOs):

| Parameter | Symbol | Formula | Physical Significance |

| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||

| Electron Affinity | Energy released when adding an electron (reduction potential). | ||

| Chemical Hardness | Resistance to charge transfer; correlates with stability. | ||

| Electrophilicity Index | Propensity to accept electrons; critical for drug docking predictions. |

Structural & Electronic Analysis

The "Meta-Effect" on Dihedral Geometry

In this compound, the substituents are in the meta positions.

-

Steric Impact: Unlike 2,2'-substituted biphenyls, which suffer massive steric clash forcing a

twist, the 3,3' positions are distal to the bridge. The twist angle is governed primarily by the balance between -

Theoretical Prediction: The equilibrium twist angle is expected to be 38°–45° in the gas phase, similar to unsubstituted biphenyl, but with an asymmetric potential well due to the dipole moment induced by the nitro group.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for predicting non-covalent interactions (e.g., in crystal packing or protein binding).

-

Negative Potential (Red): Concentrated on the Nitro group (

) and the Methoxy oxygen ( -

Positive Potential (Blue): Concentrated on the aromatic protons, particularly those ortho to the nitro group due to inductive withdrawal. These are the H-bond donor sites (CH...O interactions).

Spectroscopic Profiling (Vibrational & NMR)

Vibrational Frequency Scaling

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.961 to match experimental FT-IR data.

-

Key Diagnostic Bands (Predicted):

- : ~1530 cm⁻¹ (Strong, characteristic of nitro aromatics).

- : ~1350 cm⁻¹.

- : ~1250 cm⁻¹ (Methoxy stretch).

NMR Chemical Shifts (GIAO Method)

-

Protocol: Gauge-Independent Atomic Orbital (GIAO) method using TMS (Tetramethylsilane) as the reference shielding tensor.

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO or

is required to account for solvent-induced shifts, particularly for the protons adjacent to the nitro group.

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical characterization, from initial structure generation to property prediction.

Figure 1: Computational workflow for the theoretical validation of substituted biphenyls. Green paths indicate successful convergence.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Kumari, N., et al. (2023).[2] Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 7-16. Link

- Context: Establishes the B3LYP/6-311++G(d,p) standard for nitro-biphenyls.

-

Udhayakala, P., et al. (2011).[3] Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline. Archives of Applied Science Research, 3(4), 424-439.[3] Link

- Context: Provides vibrational scaling factors for methoxy/nitro substituted arom

-

PubChem Database. (2025).[4] Compound Summary for CID 11138924: 4'-Methoxy-3-nitro-1,1'-biphenyl.[4] National Center for Biotechnology Information. Link

-

Context: Verification of chemical identity and isomer existence.[4]

-

Sources

Methodological & Application

detailed protocol for 3-Methoxy-3'-nitro-1,1'-biphenyl synthesis

Application Note: Scalable Synthesis of 3-Methoxy-3'-nitro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Analysis

The synthesis of This compound represents a classic exercise in chemoselective biaryl construction. This scaffold is a critical intermediate in the development of liquid crystals and biologically active heterocyclic pharmacophores.[1]

Mechanistic Rationale (The "Why"): To synthesize this unsymmetrical biaryl, we employ the Suzuki-Miyaura cross-coupling reaction .[2] The choice of coupling partners is dictated by the electronic properties of the substituents:

-

Electrophile Selection: We utilize 1-Bromo-3-nitrobenzene . The nitro group (

) is strongly electron-withdrawing ( -

Nucleophile Selection: We utilize 3-Methoxyphenylboronic acid . The methoxy group (

) is electron-donating by resonance (

Route Validation: Reversing the partners (coupling 1-Bromo-3-methoxybenzene with 3-Nitrophenylboronic acid) is chemically viable but kinetically inferior. The electron-rich nature of the bromo-anisole derivative would slow the oxidative addition step, potentially requiring higher catalyst loading or harsher conditions.

Reaction Engineering & Safety Profile

Critical Process Parameters (CPPs):

-

Oxygen Exclusion: Pd(0) species are sensitive to oxidation. Rigorous degassing of solvents is non-negotiable to prevent homocoupling of the boronic acid or catalyst deactivation.

-

Base Selection: Potassium carbonate (

) is chosen over stronger bases (like alkoxides) to maintain compatibility with the nitro group, avoiding potential side reactions such as reduction or nucleophilic aromatic substitution. -

Catalyst:

is selected for its high thermal stability and resistance to dehalogenation side reactions compared to

Safety Advisory:

-

Nitro Compounds: While mono-nitro aromatics are generally stable, they should be treated as potentially energetic. Avoid distilling the final product to dryness at high temperatures if peroxidizable impurities are suspected in the ether solvents.

-

Palladium Residues: Heavy metal waste must be segregated.

Experimental Protocol

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example Scale) | Role |

| 1-Bromo-3-nitrobenzene | 202.01 | 1.00 | 2.02 g (10 mmol) | Electrophile |

| 3-Methoxyphenylboronic acid | 151.96 | 1.20 | 1.82 g (12 mmol) | Nucleophile |

| 138.21 | 2.00 | 2.76 g (20 mmol) | Base | |

| 816.64 | 0.03 | 245 mg (0.3 mmol) | Catalyst (3 mol%) | |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Water (Deionized) | - | - | 10 mL | Co-solvent |

Step-by-Step Methodology

-

System Preparation:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Connect the top of the condenser to a Schlenk line (nitrogen/vacuum manifold).

-

-

Solvent Degassing (Sparging Method):

-

Combine 1,4-dioxane (40 mL) and water (10 mL) in a separate flask.

-

Sparge with high-purity nitrogen gas for 20 minutes using a submerged needle or glass frit. Note: Failure to degas leads to biphenyl homocoupling impurities.

-

-

Reaction Assembly:

-

Initiation:

-

Transfer the degassed solvent mixture to the reaction flask via syringe/cannula under nitrogen flow.

-

Heat the reaction mixture to 90 °C in an oil bath. Stir vigorously (approx. 600 RPM).

-

-

Monitoring:

-

Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC at 1 hour intervals.

-

Endpoint: Disappearance of 1-Bromo-3-nitrobenzene (Rf ~0.6). Product typically appears at Rf ~0.4. Reaction time is typically 3–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite® to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica Gel 60).

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–92% as a pale yellow solid.

-

Visualizations

Experimental Workflow

Figure 1: Operational workflow for the synthesis of this compound, highlighting critical control points.

Mechanistic Pathway (Suzuki-Miyaura)

Figure 2: Catalytic cycle emphasizing the activation of the electron-deficient bromide followed by base-mediated transmetallation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 213.[5] Link

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

Application Note: High-Resolution Purification of 3-Methoxy-3'-nitro-1,1'-biphenyl via Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-Methoxy-3'-nitro-1,1'-biphenyl using silica gel flash column chromatography. As a key intermediate in various synthetic pathways, particularly in medicinal chemistry and materials science, achieving high purity of this compound is paramount. This guide details a systematic approach, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The causality behind each experimental step is explained to empower researchers to adapt this methodology for other similar biphenyl compounds.

Introduction and Scientific Principle

This compound is a substituted aromatic compound whose utility is directly tied to its purity. Impurities, often arising from starting materials or side-reactions during its synthesis (e.g., Suzuki or Ullmann coupling), can interfere with subsequent reaction steps and compromise the integrity of final products.

Column chromatography is a powerful and widely adopted technique for purifying organic compounds.[1] The fundamental principle of this method lies in the differential partitioning of components within a mixture between a stationary phase and a mobile phase.[1] In this protocol, we employ normal-phase chromatography, utilizing a highly polar stationary phase (silica gel) and a less polar mobile phase (eluent).

The separation mechanism is governed by the polarity of the molecules:

-

Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (Si-OH) groups, making it highly polar and capable of forming hydrogen bonds.

-

Mobile Phase: A mixture of a nonpolar solvent (hexane) and a more polar solvent (ethyl acetate) is used.

-

Separation: Molecules with greater polarity, such as those with exposed polar functional groups, will have stronger interactions (adsorption) with the silica gel. Consequently, they will move more slowly down the column. Less polar molecules will spend more time in the mobile phase and elute more quickly.[2]

The target molecule, this compound, possesses both polar (nitro, methoxy) and nonpolar (biphenyl backbone) characteristics. Our objective is to select a mobile phase composition that provides sufficient affinity for the silica gel to separate it from less polar impurities, while still allowing it to be eluted in a reasonable volume, separate from more polar contaminants.

Materials and Methods

Reagents and Consumables

-

Crude this compound

-

Silica Gel for flash chromatography (230-400 mesh)

-

ACS Grade n-Hexane

-

ACS Grade Ethyl Acetate (EtOAc)

-

ACS Grade Dichloromethane (DCM, for sample loading)

-

Technical Grade Cotton Wool

-

Washed Laboratory Sand

-

Silica gel TLC plates with fluorescent indicator (254 nm)

Equipment

-

Glass chromatography column with stopcock (dimensions dependent on sample quantity; a 40-50 mm diameter column is suitable for 1-5 g of crude material)

-

Ring stand and clamps

-

Fraction collection tubes or flasks

-

TLC developing chamber

-

Long-wave UV lamp (254 nm)

-

Capillary spotters

-

Rotary evaporator

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. The initial TLC analysis predicts the outcome of the column, and subsequent fraction analysis confirms the success of the purification.

PART A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Causality: Performing column chromatography without prior TLC optimization is inefficient and risks failure. TLC is a rapid microcosm of column chromatography that allows for the determination of the optimal solvent system for separation. The goal is to achieve a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures that the compound moves down the column at a practical rate, providing good separation from impurities with different Rf values.

Procedure:

-

Prepare several eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).

-

Dissolve a small amount of the crude mixture in a few drops of DCM.

-

Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Place the plate in a TLC chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.

-

Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

-

Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this biphenyl derivative will appear as dark spots.[3]

-

Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Identify the solvent system that provides an Rf of ~0.3 for the target compound and shows good separation from other spots.

| Solvent System (Hexane:EtOAc) | Target Compound Rf | Observations |

| 95:5 | 0.10 | Poor mobility; spots remain near the baseline. |

| 90:10 | 0.21 | Improved mobility, but still slow. |